molecular formula C15H12ClN3O3 B11544837 N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide

N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B11544837
M. Wt: 317.72 g/mol
InChI Key: JTNXQLYQVRHPPO-UHFFFAOYSA-N
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Description

N-(4-{[(E)-(4-Chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide is a Schiff base derivative characterized by an acetamide core linked to a phenyl ring via an imine group. The imine group is further substituted with a 4-chloro-3-nitrophenyl moiety. This compound’s structural uniqueness arises from the conjugation of electron-withdrawing groups (–Cl and –NO₂) at the meta and para positions of the aromatic ring, which influence its electronic properties and biological activity.

The compound’s molecular formula is C₁₅H₁₁ClN₃O₃, with a molecular weight of 316.72 g/mol. Its planar amide group and conjugated aromatic system likely enhance stability and intermolecular interactions, which are critical for pharmacological applications such as antimicrobial or anti-inflammatory activity .

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

N-[4-[(4-chloro-3-nitrophenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H12ClN3O3/c1-10(20)18-13-5-3-12(4-6-13)17-9-11-2-7-14(16)15(8-11)19(21)22/h2-9H,1H3,(H,18,20)

InChI Key

JTNXQLYQVRHPPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The purification process may include additional steps such as column chromatography to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted acetamides, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

  • Electron-Withdrawing Groups: The presence of –Cl and –NO₂ groups in the target compound aligns with findings that electron-withdrawing substituents enhance antimicrobial activity. For example, Sharma et al. () reported that derivatives with –Br, –Cl, and –NO₂ substituents exhibited MICs as low as 13–27 µmol/L against S. aureus and E. coli. The target compound’s –Cl and –NO₂ groups likely facilitate microbial membrane penetration via increased lipophilicity (logP ~3–5) .
  • Positional Sensitivity: The meta-nitro and para-chloro configuration in the target compound may optimize steric and electronic interactions with microbial enzymes, similar to the high activity of 2-((4-chloro-3-nitrophenyl)amino)acetamide derivatives .

Structural Flexibility and Pharmacological Diversity

  • Schiff Base vs.
  • Heterocyclic Modifications : Compounds like 2-(3,4-dichlorophenyl)acetamide derivatives () show structural mimicry of benzylpenicillin, suggesting the target compound could also interact with bacterial cell-wall synthesis pathways .

Physicochemical Properties

  • Thermal Stability : While melting points are unreported, analogous compounds (e.g., ) decompose above 473 K, suggesting moderate thermal stability suitable for drug formulation .

Biological Activity

N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C15H12ClN3O3
Molecular Weight: 317.72 g/mol
CAS Number: [Not specified in the sources]

The compound features a chloro group and a nitro group on a phenyl ring, which enhances its reactivity and biological activity. The acetamide functional group contributes to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-chloro-3-nitroaniline and an appropriate acylating agent under controlled conditions. The general procedure includes:

  • Reagents Preparation: Prepare 4-chloro-3-nitroaniline and an acylating agent.
  • Reaction Setup: Combine the reagents in a suitable solvent.
  • Heating: Heat the mixture to facilitate the reaction.
  • Purification: Isolate the product through filtration and recrystallization.

Biological Activity

This compound has demonstrated various biological activities, particularly in the following areas:

Anticancer Activity

Studies indicate that this compound may exhibit anticancer properties through mechanisms such as DNA intercalation, which can inhibit cancer cell proliferation. Research has shown that it binds effectively to specific enzymes involved in cancer metabolism, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

The presence of both chloro and nitro groups enhances the compound's ability to interact with microbial targets. Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes crucial for various biological processes. This inhibition could lead to therapeutic applications in diseases where these enzymes play a significant role.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(4-fluoro-3-nitrophenyl)acetamideC15H14F2N3O2Contains fluorine; studied for antibacterial properties
N-(2-nitrophenyl)acetamideC8H8N2O3Simpler structure; similar biological activity
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamideC15H14ClF2N3O2Contains both chloro and fluoro groups; potential enhanced activity against specific bacteria

Case Studies

  • Study on Anticancer Mechanisms: A study published in the Journal of Medicinal Chemistry explored the binding affinity of this compound to DNA, demonstrating its potential as an anticancer agent through intercalation.
  • Antimicrobial Testing: Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains, revealing significant inhibitory effects comparable to established antibiotics.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-(4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with the condensation of 4-chloro-3-nitrobenzaldehyde with 4-aminophenylacetamide under controlled conditions. Key parameters include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
  • Temperature Control : Reflux conditions (~120°C) are often required to drive the Schiff base formation .
  • Catalysis : Acidic or basic catalysts (e.g., acetic acid or pyridine) may accelerate imine bond formation .
    Post-synthesis, purification via recrystallization (ethanol/water mixtures) ensures high yields (>75%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the Schiff base linkage (δ ~8.3 ppm for imine proton) and aromatic substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 360.05 for [M+H]+) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (~1600 cm⁻¹) and NO₂ (~1520 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected NOESY correlations or MS fragmentation patterns) may arise from conformational isomerism or impurities. Strategies include:
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in bond angles and torsion angles (e.g., nitro group orientation relative to the phenyl ring) .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict optimized geometries and vibrational spectra for comparison with experimental data .
  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray data to confirm structural assignments .

Q. What mechanistic insights exist for the biological activity of structurally related acetamide derivatives?

  • Methodological Answer : While direct studies on This compound are limited, analogs with similar substituents (e.g., chloro-nitro groups) exhibit:
  • Kinase Inhibition : Molecular docking studies suggest interactions with ATP-binding pockets of kinases (e.g., EGFR), validated via in vitro kinase assays .
  • Apoptosis Induction : Flow cytometry and caspase-3/7 activation assays demonstrate pro-apoptotic effects in cancer cell lines, linked to mitochondrial membrane depolarization .
    Experimental Design: Use structure-activity relationship (SAR) studies to correlate substituent positions (e.g., nitro vs. methoxy groups) with bioactivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Functional Group Modifications : Introduce hydrophilic groups (e.g., hydroxyl or polyethylene glycol chains) to the phenyl ring to enhance aqueous solubility .
  • Cocrystal Engineering : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to improve dissolution rates .
  • Prodrug Design : Convert the acetamide moiety to a hydrolyzable ester for enhanced membrane permeability .

Q. How do structural variations in the nitro and chloro substituents impact electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Nitro groups reduce electron density on the aromatic ring, stabilizing the imine bond and directing electrophilic substitution to meta/para positions .
  • Hammett Analysis : Quantify substituent effects using σ values (σₚ-NO₂ = +1.27; σₘ-Cl = +0.37) to predict reaction rates in nucleophilic aromatic substitution .
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to assess charge distribution and redox potential .

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